1-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, an azetidine ring, and a piperidine carboxamide moiety. Its multifaceted nature makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Propanoyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with propanoic acid under acidic conditions to form the corresponding propanoyl derivative.
Azetidine Ring Formation: The propanoyl intermediate is then reacted with an azetidine derivative under basic conditions to form the azetidin-3-yl intermediate.
Piperidine Carboxamide Formation: Finally, the azetidin-3-yl intermediate is reacted with piperidine-4-carboxylic acid under coupling conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
1-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles such as halides or amines replace the methoxy group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
1-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: This compound features a similar azetidine ring but with different substituents on the phenyl group, leading to distinct biological activities.
1-(4-Methoxyphenyl)piperazine: This compound shares the methoxyphenyl group but has a different core structure, resulting in different pharmacological properties.
1-Benzyl-N-(3-(4-(2-Methoxyphenyl)piperazine-1-yl)propyl)-1H-indole-2-carboxamide: This compound has a similar piperazine moiety but with additional structural complexity, leading to unique applications in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[1-[3-(4-methoxyphenyl)propanoyl]azetidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-25-17-5-2-14(3-6-17)4-7-18(23)22-12-16(13-22)21-10-8-15(9-11-21)19(20)24/h2-3,5-6,15-16H,4,7-13H2,1H3,(H2,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQZKQRRSSFGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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